4-(Heptylsulfanyl)benzoic acid
Overview
Description
4-(Heptylsulfanyl)benzoic acid is an organic compound with the molecular formula C14H20O2S It is a derivative of benzoic acid, where a heptylsulfanyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptylsulfanyl)benzoic acid typically involves the following steps:
Formation of Heptylsulfanylbenzene: This can be achieved through a nucleophilic substitution reaction where heptylthiol reacts with a halogenated benzene derivative.
Oxidation to Benzoic Acid: The heptylsulfanylbenzene is then oxidized to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Heptylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 4-(Heptylsulfanyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(Heptylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Heptylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The heptylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)benzoic acid
- 4-(Ethylsulfanyl)benzoic acid
- 4-(Butylsulfanyl)benzoic acid
Uniqueness
4-(Heptylsulfanyl)benzoic acid is unique due to the length of its heptylsulfanyl group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other sulfanyl-substituted benzoic acids, which may have shorter or longer alkyl chains .
Biological Activity
4-(Heptylsulfanyl)benzoic acid (CAS No. 32910-58-0) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a heptyl sulfanyl group attached to the benzoic acid structure. This unique configuration may influence its solubility, reactivity, and interaction with biological targets.
Target Interactions:
Research indicates that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the sulfanyl group may enhance these interactions, potentially leading to increased biological activity.
Biochemical Pathways:
Benzoic acid derivatives are known to participate in several biochemical pathways, including:
- Protein Degradation Systems: They may promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .
- Enzyme Modulation: Compounds similar to this compound have shown potential in modulating enzyme activities, such as cathepsins B and L, which are crucial for protein degradation .
Antimicrobial Activity
Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. The specific activity of this compound against various microbial strains remains an area for future exploration.
Cytotoxicity and Antiproliferative Effects
Research on related compounds suggests that benzoic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells . The cytotoxicity profile of this compound needs further investigation to establish its potential as an anticancer agent.
Case Studies
-
Study on Benzoic Acid Derivatives:
A study evaluated various benzoic acid derivatives for their ability to enhance proteasomal activity in human foreskin fibroblasts. Among the tested compounds, those structurally related to this compound showed promising results in activating proteasomal pathways without significant cytotoxicity . -
In Silico Studies:
Computational analyses have indicated that certain benzoic acid derivatives can bind effectively to cathepsins B and L, suggesting a mechanism through which these compounds could enhance cellular proteostasis . This study highlights the importance of structural modifications in enhancing biological activity.
Data Summary
Properties
IUPAC Name |
4-heptylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZZGOLWFBCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300703 | |
Record name | 4-(heptylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32910-58-0 | |
Record name | NSC138409 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(heptylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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